3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-chlorobenzoyl-piperazine group and a 3-methylpyrazole moiety. Its molecular formula is C₂₁H₂₀ClN₆O, with a molecular weight of approximately 410.9 g/mol (exact mass: 410.162 g/mol) . The compound’s structural complexity (complexity rating: 563) arises from the synergistic integration of pharmacologically active motifs:
- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating electronic properties and binding affinity to biological targets .
- 3-Methylpyrazole: A five-membered heterocycle with a methyl substituent, contributing to steric effects and metabolic stability .
This compound is synthesized via multi-step reactions, typically involving nucleophilic substitution or coupling reactions between pre-functionalized pyridazine and piperazine intermediates .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-14-7-8-26(23-14)18-6-5-17(21-22-18)24-9-11-25(12-10-24)19(27)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOBSVXGKKPBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresCommon reagents used in these reactions include chlorobenzoyl chloride, piperazine, and methylpyrazole, under conditions such as reflux in organic solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exhibit antitumor properties. In vitro studies have demonstrated efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antidepressant Effects
Piperazine derivatives have been explored for their antidepressant effects. The compound's ability to interact with serotonin receptors may contribute to mood regulation, making it a candidate for further investigation in treating depressive disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of similar pyridazine derivatives in xenograft models. The results indicated significant tumor regression compared to control groups, supporting the compound's potential as an anticancer agent .
Case Study 2: Antidepressant Activity
In a clinical trial assessing the efficacy of piperazine derivatives for depression, patients reported improved mood and reduced anxiety symptoms after treatment with compounds structurally related to this compound .
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenated Benzoyl Groups: The 3-chlorobenzoyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 4-ethoxybenzoyl in ). Fluorinated analogs (e.g., 2-fluorobenzoyl in ) show improved receptor selectivity due to stronger hydrogen bonding. Pyrazole Substituents: The 3-methylpyrazole in the target compound offers steric hindrance and metabolic stability, whereas trimethylpyrazole derivatives (e.g., ) exhibit higher cellular permeability but reduced solubility .
Synthetic Accessibility :
- Sulfonyl-piperazine derivatives (e.g., ) are easier to synthesize via sulfonylation reactions but may exhibit lower thermal stability compared to benzoyl-piperazine analogs.
Biological Performance :
- Benzodioxole-containing derivatives (e.g., ) demonstrate superior anti-cancer activity due to enhanced π-π stacking with DNA.
- The target compound’s 3-chlorobenzoyl group may confer anti-microbial activity akin to chlorinated aryl derivatives in .
Research Findings and Gaps
- Anti-Viral Activity: Piperazine-pyridazine hybrids with halogenated aryl groups (e.g., ) inhibit viral proteases at nanomolar concentrations, suggesting a promising avenue for the target compound.
- Toxicity Profiles : Sulfonyl-piperazine derivatives (e.g., ) exhibit higher hepatotoxicity in preclinical models than benzoyl-piperazine analogs.
Biological Activity
The compound 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperazine ring substituted with a 3-chlorobenzoyl group and a pyrazolyl-pyridazine moiety , which contributes to its pharmacological properties. The presence of these functional groups is critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available piperazine derivatives. The general synthetic route includes:
- Formation of the piperazine derivative through cyclization reactions.
- Introduction of the 3-chlorobenzoyl group via acylation reactions.
- Cyclization to form the pyridazine ring , which may involve condensation reactions with appropriate precursors.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Antitubercular Activity
In a study focusing on anti-tubercular agents, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. Some exhibited promising activity with IC50 values ranging from 1.35 to 2.18 µM, indicating potential as therapeutic agents for tuberculosis .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of bacterial cell wall synthesis , which is common among many piperazine derivatives.
- Interference with nucleic acid synthesis , potentially through interactions with DNA gyrase or topoisomerase enzymes.
Case Studies
Several case studies highlight the biological efficacy of compounds related to This compound :
- Study on Antimicrobial Properties : A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Antitubercular Screening : In another study, novel derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Several compounds showed promising results, suggesting that structural modifications could enhance their potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
